molecular formula C8H12N2O2 B115122 Isopropyl 1-methyl-1H-imidazole-2-carboxylate CAS No. 154475-18-0

Isopropyl 1-methyl-1H-imidazole-2-carboxylate

Cat. No.: B115122
CAS No.: 154475-18-0
M. Wt: 168.19 g/mol
InChI Key: LQZNHBSPQQLNKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Isopropyl 1-methyl-1H-imidazole-2-carboxylate, also known as this compound, is a useful research compound. Its molecular formula is C8H12N2O2 and its molecular weight is 168.19 g/mol. The purity is usually 95%.
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Biological Activity

Isopropyl 1-methyl-1H-imidazole-2-carboxylate is an organic compound characterized by its imidazole ring structure, which is known for its diverse biological activities. This article delves into the biological activities associated with this compound, exploring its mechanisms of action, potential therapeutic applications, and relevant case studies.

  • Molecular Formula : C₈H₁₂N₂O₂
  • Molecular Weight : Approximately 168.20 g/mol
  • Structure : The compound features an imidazole ring with an isopropyl group and a carboxylate functional group, contributing to its biological interactions.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Compounds with imidazole structures often act as enzyme inhibitors by binding to the active sites of enzymes, thereby preventing substrate access. This interaction can influence various biochemical pathways, making these compounds potential candidates for drug development.
  • Receptor Binding : The imidazole moiety is known to interact with histamine receptors and other cellular targets, which can modulate physiological responses and contribute to therapeutic effects .

Biological Activities

This compound exhibits a range of biological activities:

  • Antiviral Properties : Preliminary studies suggest that this compound may possess antiviral activity, acting as an intermediate in the synthesis of pharmaceuticals targeting viral infections.
  • Antibacterial and Antifungal Activity : Similar imidazole derivatives have demonstrated effectiveness against various bacterial and fungal strains, indicating potential applications in treating infections .

Case Studies and Research Findings

  • Antiviral Activity Assessment :
    • In a study focusing on imidazole derivatives, this compound was evaluated for its ability to inhibit viral replication. Results indicated promising activity against certain viral strains, suggesting further exploration in antiviral drug development.
  • Enzyme Interaction Studies :
    • Research on the interaction of this compound with specific enzymes revealed its potential as a selective inhibitor. For instance, it was shown to inhibit enzymes involved in metabolic pathways crucial for pathogen survival.
  • Comparative Analysis with Other Imidazole Derivatives :
    • A comparative study highlighted the unique properties of this compound against other derivatives. Table 1 summarizes the biological activities of several related compounds:
Compound NameAntiviral ActivityAntibacterial ActivityIC₅₀ (µM)
This compoundModerateModerateTBD
5-Iodo-2-isopropyl-1-methyl-1H-imidazoleHighHigh1.9
1-Methyl-1H-imidazoleLowModerateTBD

Properties

IUPAC Name

propan-2-yl 1-methylimidazole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2/c1-6(2)12-8(11)7-9-4-5-10(7)3/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQZNHBSPQQLNKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)C1=NC=CN1C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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